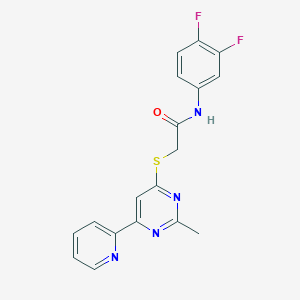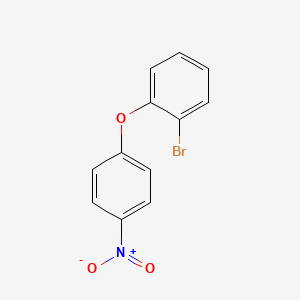
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
Descripción general
Descripción
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide, also known as EPD, is a chemical compound that has gained attention in scientific research due to its potential health benefits. EPD is a pyrazine derivative that has been synthesized using various methods, and it has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antidepressant Properties
Research has shown that certain pyrazole derivatives like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine display potential as antidepressants. These compounds have been found to be equipotent with established antidepressants such as imipramine in standard assays but with reduced anticholinergic action and no interference with antihypertensive effects, indicating a potential for fewer side effects (Bailey et al., 1985).
Allergy and Immunological Reactions
Propyphenazone, a drug from the pyrazolone group, has been found to cause IgE-mediated Type I allergy, leading to immediate-type adverse reactions. This discovery is crucial for understanding hypersensitivity and allergic reactions to drugs containing pyrazolone derivatives (Himly et al., 2003).
Tautomerism and Structural Analysis
NH-pyrazoles, including various derivatives, exhibit annular tautomerism. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into their solid-state structures and the tautomerism in solution, contributing to the understanding of their chemical behavior and potential applications (Cornago et al., 2009).
Aromatic Compounds Synthesis
Pyrazine derivatives, such as 2-ethenyl-3,5-dimethylpyrazine, have been synthesized via novel chemical routes. These compounds are significant for their aromatic properties and potential use in various applications, including flavorings and pharmaceuticals (Kurniadi et al., 2003).
Cytotoxic Activity in Cancer Treatment
Certain pyrazin derivatives have been studied for their cytotoxic activity in human breast cancer cells. These compounds have shown to be more active than traditional drugs like etoposide and camptothecin, indicating potential use in cancer therapy (Lepiarczyk et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Various pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety have demonstrated significant antimicrobial and anti-inflammatory activities, suggesting their potential in treating infections and inflammation-related conditions (Kendre et al., 2015).
Electroluminescent Devices
Pyrazine derivatives have been used in the development of white-light-emitting organic electroluminescent devices, demonstrating the versatility of these compounds in advanced technological applications (Deshpande et al., 1999).
Propiedades
IUPAC Name |
N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQLZVEZWPHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B2825514.png)


![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)


![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)
![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)


![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)